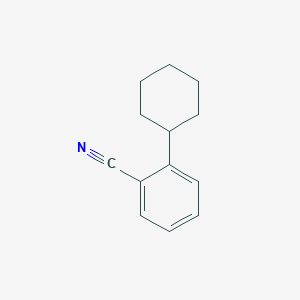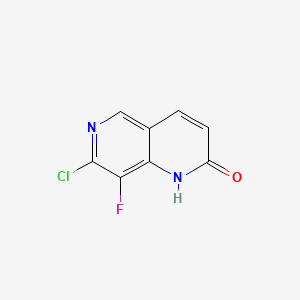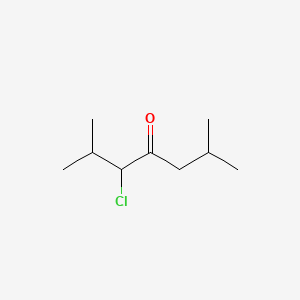
3-Chloro-2,6-dimethylheptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,6-dimethylheptan-4-one is an organic compound with the molecular formula C9H17ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and two methyl groups attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dimethylheptan-4-one typically involves the chlorination of 2,6-dimethylheptan-4-one. This can be achieved through the reaction of 2,6-dimethylheptan-4-one with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,6-dimethylheptan-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines, or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Reduction: Formation of 3-chloro-2,6-dimethylheptanol.
Oxidation: Formation of 3-chloro-2,6-dimethylheptanoic acid or other oxidized derivatives.
Applications De Recherche Scientifique
3-Chloro-2,6-dimethylheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,6-dimethylheptan-4-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-2,6-dimethylheptan-4-one
- 3-Bromo-2,6-dimethylheptan-4-one
- 3-Chloro-2,6-dimethylhexan-4-one
Uniqueness
3-Chloro-2,6-dimethylheptan-4-one is unique due to the specific positioning of the chlorine atom and the two methyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
61295-54-3 |
|---|---|
Formule moléculaire |
C9H17ClO |
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
3-chloro-2,6-dimethylheptan-4-one |
InChI |
InChI=1S/C9H17ClO/c1-6(2)5-8(11)9(10)7(3)4/h6-7,9H,5H2,1-4H3 |
Clé InChI |
QGCVBQKYSIFIGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C(C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


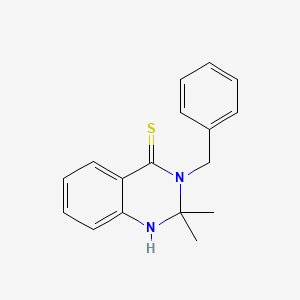
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)
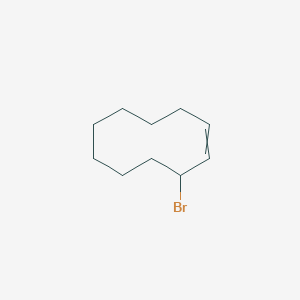


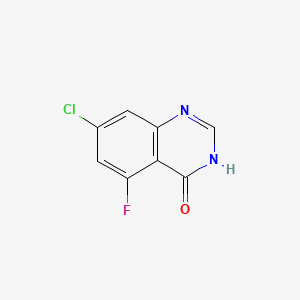

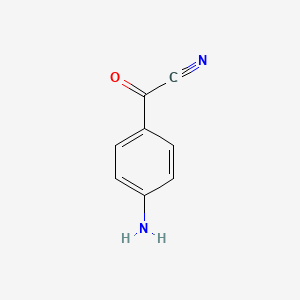

![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
